molecular formula C12H12ClIN2O2 B1325014 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-79-6

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1325014
CAS No.: 928653-79-6
M. Wt: 378.59 g/mol
InChI Key: FHBLBHBXDKLIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 5-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBHBXDKLIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640123
Record name tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-79-6
Record name tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by esterification. The reaction conditions often require the use of strong halogenating agents and protective groups to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂ClIN₂O₂
  • Molecular Weight : 378.6 g/mol
  • CAS Number : 928653-79-6
  • MDL Number : MFCD08741533

The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of chlorine and iodine substituents enhances its reactivity and potential for biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of pyrrolopyridine derivatives, including 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, in antiviral applications. For instance, compounds structurally similar to this compound have shown promising results against various viruses, including HIV and the tobacco mosaic virus (TMV). A study indicated that certain derivatives exhibited half-maximal effective concentration (EC50) values as low as 0.2 nM against resistant strains of HIV .

Anticancer Properties

The compound has been investigated for its anticancer properties. A series of studies focused on pyrrolopyridine derivatives revealed that they could induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example, one derivative demonstrated significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin, with mechanisms involving cell cycle arrest at specific phases (S phase for HeLa cells and G2/M phase for MCF-7 cells) due to inhibition of cyclin-dependent kinases (CDK) .

CompoundCell LineEC50 (µM)Mechanism
St.4HeLaComparable to DoxorubicinS phase arrest
St.5MCF-7Significant cytotoxicityG2/M phase arrest

Material Science

In material science, the unique structural features of this compound make it suitable for the development of novel polymers and nanomaterials. Its ability to participate in various chemical reactions allows for the synthesis of functionalized materials with tailored properties for applications in electronics and photonics.

Case Study 1: Antiviral Efficacy Against HIV

In a controlled study, derivatives of pyrrolopyridine were tested against HIV strains exhibiting resistance mutations. The results showed that compounds with similar structures to this compound had significant antiviral activity, with some achieving EC50 values below 5 µM. This suggests potential pathways for developing new antiviral therapies targeting resistant strains .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects of pyrrolopyridine derivatives revealed that specific compounds could effectively inhibit CDK2 and CDK9 activities in cancer cell lines. The study utilized molecular docking to confirm that these compounds fit well into the active sites of these kinases, providing insights into their mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its halogenated functional groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern Variations

Compound A : 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • CAS : 928653-82-1
  • Molecular Formula : C₁₁H₁₂ClN₂O₂
  • Key Difference : Lacks the iodine atom at position 3.
  • Impact : Reduced utility in metal-catalyzed coupling reactions compared to the iodo analog. The absence of iodine limits its role in forming carbon-carbon bonds, a critical step in drug synthesis .
Compound B : 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • CAS : 928653-81-0
  • Molecular Formula : C₁₂H₁₂BrIN₂O₂
  • Key Difference : Bromine replaces chlorine at position 4.
  • Impact : Bromine’s lower electronegativity and larger atomic radius compared to chlorine may alter electronic effects and steric interactions, influencing reactivity in nucleophilic substitutions or cross-couplings .

Saturation and Substituent Additions

Compound C : tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • CAS : 1111637-66-1
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Substituents: Bromine at position 5 and a methyl group at position 3.
  • Impact : The dihydro structure may limit conjugation, affecting binding affinity in biological targets. Methyl addition introduces steric hindrance, altering reaction pathways .

Ring System Variations

Compound D : 5-Fluoro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
  • CAS : 1841080-36-1
  • Molecular Formula : C₁₂H₁₃FN₂O₂
  • Key Difference : Fluorine at position 5 and a pyrrolo[2,3-c]pyridine core (vs. [2,3-b]).
  • Impact : The [2,3-c] ring system shifts nitrogen positions, modifying hydrogen-bonding capabilities and electronic distribution. Fluorine’s strong electronegativity enhances metabolic stability in drug candidates .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Key Applications
Target Compound 928653-79-6 C₁₂H₁₂ClIN₂O₂ 378.60–378.71 Cl (C5), I (C3) Cross-coupling reactions, kinase inhibitors
Compound A 928653-82-1 C₁₁H₁₂ClN₂O₂ 242.68 Cl (C5) Intermediate for non-iodinated analogs
Compound B 928653-81-0 C₁₂H₁₂BrIN₂O₂ 423.05 Br (C5), I (C3) Alternative for Br/I dual reactivity
Compound C 1111637-66-1 C₁₃H₁₇BrN₂O₂ 313.19 Br (C5), Me (C3), dihydro Sterically hindered intermediates
Compound D 1841080-36-1 C₁₂H₁₃FN₂O₂ 236.24 F (C5), [2,3-c] ring Fluorinated bioactive molecules

Key Findings and Implications

Halogen Effects :

  • Iodine (Target Compound): Enhances cross-coupling efficiency due to high leaving-group ability.
  • Bromine (Compound B): Balances reactivity and cost in coupling reactions.
  • Chlorine (Compound A): Suitable for less demanding synthetic routes.

Structural Modifications: Dihydro systems (Compound C): Reduce aromatic stability but enable novel synthetic pathways. Ring position changes (Compound D): Alter electronic properties, impacting drug-receptor interactions.

Applications :

  • The target compound’s iodine atom makes it superior for catalytic transformations in oncology drug discovery. Compounds without iodine (e.g., Compound A) are simpler but less versatile .

Biological Activity

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS Number: 928653-79-6) is a compound of increasing interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₂ClIN₂O₂
  • Molecular Weight : 378.6 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is significant in various biological applications due to its structural versatility.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its role in inhibiting specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrrolo[2,3-b]pyridine scaffolds have been shown to inhibit various kinases involved in cancer progression:

CompoundTargetIC50 (µM)Reference
Compound AVEGFR-21.46
Compound BCDK20.36
Compound CCDK91.8

These findings suggest that 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine derivatives may also possess similar inhibitory effects on critical pathways involved in tumor growth and metastasis.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Kinase Inhibition : The compound may act by inhibiting receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis in tumors.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • In Vivo Studies : A study involving a mouse xenograft model demonstrated that compounds similar to 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine significantly reduced tumor growth rates when administered at specific dosages. This suggests promising therapeutic potential in oncology applications.
  • In Vitro Studies : Various in vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective concentrations for therapeutic use.

Safety and Toxicity

The compound is classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets indicate potential hazards associated with exposure, underscoring the importance of adhering to safety protocols during research and application.

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
When handling this compound, prioritize respiratory and dermal protection. Use P95 (US) or P1 (EU) particle filters for low-level exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations . Full-body chemical-resistant suits and gloves are mandatory to prevent skin contact. Ensure proper ventilation and avoid environmental release into drainage systems. Toxicological data indicate no carcinogenic classification by IARC, ACGIH, NTP, or OSHA, but reproductive toxicity remains uncharacterized .

Basic: How can the purity and structural identity of this compound be confirmed post-synthesis?

Answer:
Employ a combination of analytical techniques:

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances (e.g., tert-butyl ester derivatives analyzed at 100 K with R-factor <0.05) .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolopyridine backbone signals.
  • Mass spectrometry : Confirm molecular weight (e.g., related compounds with MW ~300–550 g/mol ).

Basic: What storage conditions ensure long-term stability?

Answer:
Store in a cool, dry environment (2–8°C) under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation. Stability data for analogous tert-butyl esters suggest decomposition risks at >40°C or in humid conditions . Use amber glass vials to minimize photodegradation.

Advanced: How can palladium-catalyzed reductive cyclization be optimized for synthesizing derivatives of this compound?

Answer:
Key parameters include:

  • Catalyst system : Use Pd(OAc)2_2 with XPhos ligand (2.5–5 mol%) in tert-butanol at 40–100°C under inert atmosphere .
  • Reductant : Formic acid derivatives (e.g., HCO2_2H) as CO surrogates improve yields by facilitating nitroarene cyclization .
  • Workup : Acidic hydrolysis (HCl, 93–96°C) efficiently removes protecting groups while preserving the pyrrolopyridine core .

Advanced: What strategies resolve contradictions in reaction yields during iodination/chlorination steps?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency by stabilizing transition states .
  • Temperature control : Maintain ≤0°C during iodination to minimize byproducts (e.g., dihalogenated species).
  • Catalytic additives : KI or CuI can mediate regioselectivity in halogenation reactions .

Advanced: How do steric and electronic effects influence the reactivity of the tert-butyl ester group?

Answer:

  • Steric shielding : The tert-butyl group hinders nucleophilic attack at the carbonyl carbon, enhancing stability under basic conditions .
  • Electronic effects : Electron-withdrawing substituents on the pyrrolopyridine ring (e.g., Cl, I) increase electrophilicity of adjacent positions, directing cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What computational methods predict the compound’s behavior in catalytic systems?

Answer:

  • DFT calculations : Model transition states for Pd-catalyzed coupling reactions to optimize ligand choice (e.g., XPhos vs. SPhos) .
  • Molecular docking : Predict interactions with biological targets (e.g., kinase inhibitors) using crystal structure data (e.g., PDB IDs for related pyrrolopyridines) .

Advanced: How to analyze decomposition pathways under varying pH conditions?

Answer:

  • LC-MS monitoring : Track degradation products (e.g., tert-butyl alcohol release at pH <3) .
  • Kinetic studies : Plot half-life (t1/2_{1/2}) vs. pH to identify instability thresholds (e.g., rapid hydrolysis above pH 9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.